molecular formula C9H10ClNO2 B3350982 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 324570-85-6

4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B3350982
M. Wt: 199.63 g/mol
InChI Key: GRSTWTOPJIFKQG-UHFFFAOYSA-N
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Patent
US07060822B1

Procedure details

Anhydrous aluminum chloride (42 g, 315 mmol) was added portionwise over 30 min to a room temperature solution of 3,5-dimethylpyrrol-2-carboxaldehyde (5 g, 40 mmol) in 1,2-dichloroethane (50 ml) under nitrogen. After stirring for 15 min, chloroacetyl chloride (17 g, 150 mmol) was added dropwise over 1 h. After addition was complete, the mixture was stirred at room temperature for 16 h. The mixture was poured onto crushed ice and the organic layer separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Yield 57%, m.p. 205–09° C. (toluene).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7]=1[CH:12]=[O:13].[Cl:14][CH2:15][C:16](Cl)=[O:17]>ClCCCl>[Cl:14][CH2:15][C:16]([C:10]1[C:6]([CH3:5])=[C:7]([CH:12]=[O:13])[NH:8][C:9]=1[CH3:11])=[O:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(NC(=C1)C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClCC(=O)C=1C(=C(NC1C)C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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